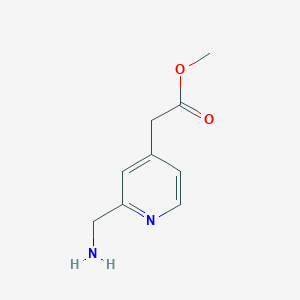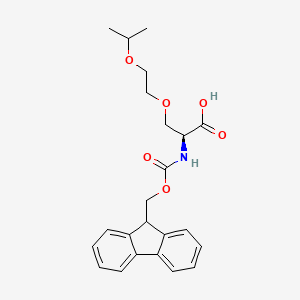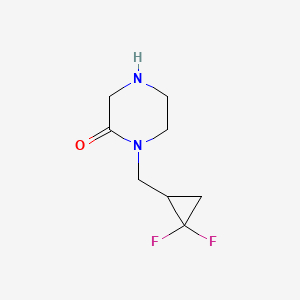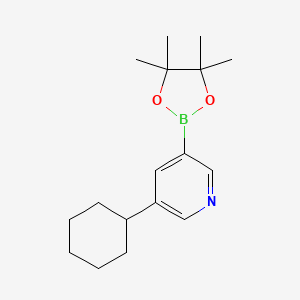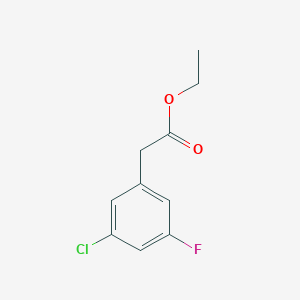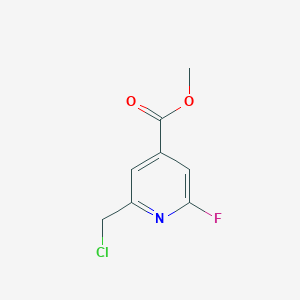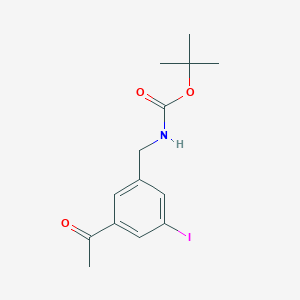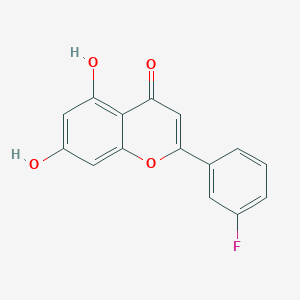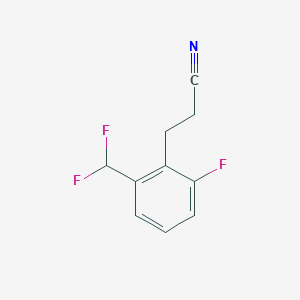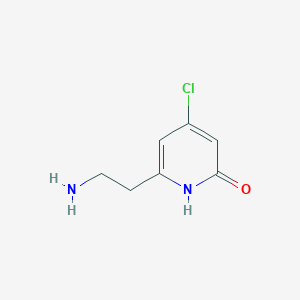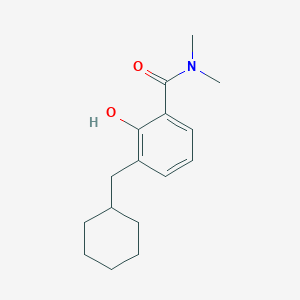
3-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a cyclohexylmethyl group and a hydroxyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid, cyclohexylmethyl chloride, and N,N-dimethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Formation of 3-(Cyclohexylmethyl)-2-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 3-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzylamine.
Substitution: Formation of substituted derivatives such as 3-(Cyclohexylmethyl)-2-hydroxy-5-nitro-N,N-dimethylbenzamide.
Aplicaciones Científicas De Investigación
3-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclohexylmethyl)-2-hydroxybenzamide: Lacks the N,N-dimethyl groups, which may affect its solubility and biological activity.
2-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclohexylmethyl group, which may influence its hydrophobicity and interaction with molecular targets.
Uniqueness
3-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyclohexylmethyl and N,N-dimethyl groups, which confer distinct physicochemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H23NO2 |
|---|---|
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-17(2)16(19)14-10-6-9-13(15(14)18)11-12-7-4-3-5-8-12/h6,9-10,12,18H,3-5,7-8,11H2,1-2H3 |
Clave InChI |
ODIRNWJJWCHHNO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC=CC(=C1O)CC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



